molecular formula C14H13NO4S B1185405 4-methoxy-1-[(4-methoxyphenyl)sulfanyl]-2-nitrobenzene

4-methoxy-1-[(4-methoxyphenyl)sulfanyl]-2-nitrobenzene

Cat. No.: B1185405
M. Wt: 291.321
InChI Key: RSBZSLSWHFKGHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-1-[(4-methoxyphenyl)sulfanyl]-2-nitrobenzene is an organic compound characterized by the presence of methoxy, sulfanyl, and nitro functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-1-[(4-methoxyphenyl)sulfanyl]-2-nitrobenzene typically involves the following steps:

    Methoxylation: The methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide.

    Thioether Formation: The sulfanyl group can be introduced through a nucleophilic substitution reaction where a thiol reacts with a halogenated aromatic compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance reaction efficiency and yield. Catalysts and specific reaction conditions are tailored to maximize the production rate while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-1-[(4-methoxyphenyl)sulfanyl]-2-nitrobenzene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Sodium methoxide, dimethyl sulfate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

4-methoxy-1-[(4-methoxyphenyl)sulfanyl]-2-nitrobenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methoxy-1-[(4-methoxyphenyl)sulfanyl]-2-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfanyl group can also participate in redox reactions, influencing the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-1-[(4-methoxyphenyl)sulfanyl]-2-aminobenzene: Similar structure but with an amino group instead of a nitro group.

    4-methoxy-1-[(4-methoxyphenyl)sulfanyl]-2-hydroxybenzene: Similar structure but with a hydroxy group instead of a nitro group.

Uniqueness

4-methoxy-1-[(4-methoxyphenyl)sulfanyl]-2-nitrobenzene is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C14H13NO4S

Molecular Weight

291.321

IUPAC Name

4-methoxy-1-(4-methoxyphenyl)sulfanyl-2-nitrobenzene

InChI

InChI=1S/C14H13NO4S/c1-18-10-3-6-12(7-4-10)20-14-8-5-11(19-2)9-13(14)15(16)17/h3-9H,1-2H3

InChI Key

RSBZSLSWHFKGHL-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)SC2=C(C=C(C=C2)OC)[N+](=O)[O-]

Origin of Product

United States

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